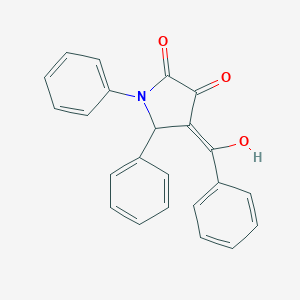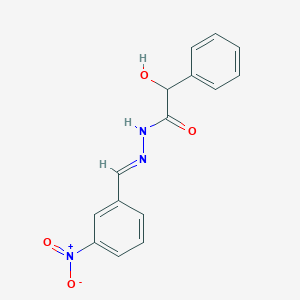![molecular formula C13H15N3O6 B274223 ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Mécanisme D'action
The mechanism of action of ethyl (ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and cyclooxygenase-2, which are involved in the progression of cancer.
Biochemical and Physiological Effects:
Ethyl (ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of enzymes involved in cancer progression, and have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate in lab experiments include its ability to inhibit the growth of cancer cells, its anti-inflammatory and antioxidant properties, and its potential for the development of new cancer treatments. However, the limitations of using this compound in lab experiments include its toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on ethyl (ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate. One potential direction is the development of new cancer treatments based on this compound. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of this compound for the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the safety and efficacy of this compound in human trials.
Méthodes De Synthèse
The synthesis of ethyl (ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate involves the reaction of 2-methoxy-4-nitrophenyl hydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Ethyl (ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate |
|---|---|
Formule moléculaire |
C13H15N3O6 |
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H15N3O6/c1-4-22-13(18)12(8(2)17)15-14-10-6-5-9(16(19)20)7-11(10)21-3/h5-7,14H,4H2,1-3H3/b15-12- |
Clé InChI |
YRZRNIGCNDNXEE-QINSGFPZSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])OC)/C(=O)C |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])OC)C(=O)C |
SMILES canonique |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Diphenylphosphoryl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B274141.png)



![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)


![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)




![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)